molecular formula C14H20N2O3 B1607895 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester CAS No. 295349-63-2

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

Cat. No.: B1607895
CAS No.: 295349-63-2
M. Wt: 264.32 g/mol
InChI Key: KTZSLYFETZWANR-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester is a pyridine derivative featuring a morpholine substituent at the 2-position and a tert-butyl ester group at the 4-carboxylic acid position. The tert-butyl ester moiety serves as a protective group for carboxylic acids, enhancing stability during synthetic processes . The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, likely improves solubility in polar solvents compared to non-polar substituents. This compound is hypothesized to function as a precursor in kinase inhibitor or protease modulator development, given the prevalence of similar tert-butyl esters in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-12(10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSLYFETZWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376596
Record name tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295349-63-2
Record name 1,1-Dimethylethyl 2-(4-morpholinyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295349-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

Step Description Reagents & Conditions Product Yield (%)
1 Protection of L-serine to L-serine tert-butyl ester L-serine + tert-butyl acetate, catalyzed by perchloric acid (10-50%) at 0-10 °C, stirred at 10-60 °C L-serine tert-butyl ester 65-70%
2 Chloroacetylation L-serine tert-butyl ester + chloroacetyl chloride in dichloromethane at 0-40 °C N-chloroacetyl-L-serine tert-butyl ester 83-86%
3 Cyclization via sodium ethoxide N-chloroacetyl-L-serine tert-butyl ester + sodium ethoxide in toluene at 30-110 °C (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester 95-96%
4 Reduction and ring closure (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester + aluminum chloride and sodium borohydride in methanol at -10 to 40 °C (S)-3-morpholinyl carboxylic acid tert-butyl ester 83-85%
5 Optional deprotection (S)-3-morpholinyl carboxylic acid tert-butyl ester + 30-35% HCl in methanol at -10 to 30 °C (S)-3-morpholinyl carboxylic acid 98%

Note: The final step is for obtaining the free acid; the tert-butyl ester is stable prior to this step.

Reaction Details and Notes

  • The use of perchloric acid as a catalyst in the first step is critical for efficient esterification.
  • Chloroacetyl chloride addition is controlled at low temperatures to avoid side reactions.
  • Sodium ethoxide promotes intramolecular cyclization forming the morpholinyl ring.
  • Aluminum chloride and sodium borohydride are used sequentially for reduction and ring closure.
  • The process is scalable for industrial production due to mild conditions and readily available reagents.

Alternative Esterification Approaches

While the above route focuses on a multi-step synthesis starting from amino acid derivatives, alternative esterification methods for forming tert-butyl esters are known in organic synthesis, which could be adapted for this compound.

Trichloroacetimidate Esterification

  • Trichloroacetimidates, especially tert-butyl trichloroacetimidate, can be used for mild esterification of carboxylic acids without requiring external promoters or harsh conditions.
  • This method allows ester formation at room temperature in solvents like dichloromethane, avoiding heating that may cause decomposition.
  • The reaction proceeds via activation of the carboxylic acid by the imidate, leading to the tert-butyl ester.
  • Limitations include possible elimination side reactions at elevated temperatures, making room temperature conditions preferable.

Comparative Reactivity

Esterification Method Conditions Advantages Limitations
Trichloroacetimidate (tert-butyl) Room temp, DCM, no promoter Mild, high yield, no strong acid/base Sensitive to heat, elimination side reactions possible
Acid-catalyzed tert-butyl acetate esterification Perchloric acid catalyst, 10-60 °C Readily available reagents, scalable Requires careful control of acid concentration

Summary Table of Key Parameters in the Multi-Step Synthesis

Step Reagent(s) Solvent Temp (°C) Reaction Time Yield (%) Notes
1 L-serine + tert-butyl acetate + perchloric acid tert-butyl acetate 0-60 8 h 65-70 Esterification
2 Chloroacetyl chloride Dichloromethane 0-40 1 h 83-86 Chloroacetylation
3 Sodium ethoxide Toluene 30-110 6 h 95-96 Cyclization
4 Aluminum chloride + sodium borohydride Methanol -10 to 40 3 h 83-85 Reduction & ring closure
5 HCl (30-35%) Methanol -10 to 30 2 h 98 Deprotection (optional)

Research Findings and Industrial Relevance

  • The described method is advantageous due to mild reaction conditions, high yields, and use of readily available starting materials.
  • The process minimizes waste generation, making it environmentally favorable.
  • The multi-step synthesis is suitable for scale-up and industrial production.
  • The tert-butyl ester protects the acid functionality effectively during complex synthetic sequences.
  • Alternative esterification methods, such as trichloroacetimidate-mediated esterification, offer mild conditions but may be less suitable for large-scale synthesis due to sensitivity to heat and elimination side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyridine carboxylic acids exhibit notable antitumor properties. For instance, studies have shown that the introduction of morpholine groups enhances the biological activity of these compounds against various cancer cell lines. The structural modifications, including the tert-butyl ester, contribute to increased lipophilicity and improved membrane permeability, facilitating better bioavailability in therapeutic applications .

Inhibition of Kinases
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structure-activity relationship (SAR) studies suggest that 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester can inhibit specific kinases, making it a candidate for further development as a therapeutic agent .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-morpholinyl-pyridine with tert-butyl chloroformate under controlled conditions. This method allows for high yields and purity, essential for pharmaceutical applications .

Chemical Stability
The tert-butyl ester group provides enhanced stability to the compound, which is critical for storage and handling in laboratory settings. The stability profile indicates that this compound can withstand various environmental conditions without significant degradation, making it suitable for long-term studies and applications .

Biological Studies

Case Studies on Antidiabetic Effects
Recent studies have explored the potential antidiabetic effects of morpholine-containing pyridine derivatives. In vitro assays demonstrated that these compounds could modulate glucose metabolism by influencing insulin signaling pathways. The results indicate that this compound may enhance insulin sensitivity, presenting a promising avenue for diabetes treatment .

Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Research has shown that pyridine derivatives can protect neuronal cells from oxidative stress-induced damage. The morpholine moiety appears to play a role in enhancing neuroprotection by modulating cellular stress responses .

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester with analogs from the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications References
This compound (Target) Not provided C15H20N2O3* 4-Morpholinyl, pyridine, tert-butyl ester Hypothesized intermediate for drug synthesis
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 406235-16-3 C18H23NO4 Methoxycarbonyl-phenyl Irritant, lachrymator; used in organic synthesis
4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester 1146080-05-8 C22H28N2O5 Morpholine-carbonyl, phenoxy Discontinued; potential solubility issues
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 1146080-78-5 C16H25N3O2 Pyrimidinylamino-methyl Piperidine backbone; kinase inhibitor precursor

*Assumed molecular formula based on structural analysis.

Key Observations:

Morpholine vs. Methoxycarbonyl Groups : The target compound’s morpholine group introduces nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity compared to the methoxycarbonyl group in ’s compound. This may improve solubility in aqueous environments .

Piperidine vs.

Substituent Effects on Reactivity : The tert-butyl ester group in all analogs ensures stability under basic conditions. However, electron-withdrawing groups like morpholine-carbonyl () may slow hydrolysis rates compared to electron-donating substituents .

Biological Activity

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 295349-63-2
  • Molecular Formula : C14H18N2O3

Synthesis

The synthesis of this compound typically involves the reaction of 4-morpholinyl-pyridine derivatives with tert-butyl chloroformate. This method is advantageous due to the stability provided by the tert-butyl group, which can be removed under mild conditions during subsequent reactions .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including those similar to this compound. Compounds with similar structures were shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, related compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating significant potential for therapeutic applications .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial activity against various pathogens. Some derivatives demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring and the morpholine moiety significantly influence biological activity. Electron-donating groups enhance anti-inflammatory effects, while specific substitutions can improve antimicrobial efficacy. The presence of a morpholine group is particularly noted for its role in enhancing solubility and biological interactions .

Case Studies

  • Anti-inflammatory Study : A study focusing on pyrimidine derivatives demonstrated that compounds with a similar scaffold to this compound significantly reduced inflammation markers in vitro and in vivo models .
  • Antimicrobial Screening : Derivatives were screened against multidrug-resistant strains, revealing promising results that warrant further investigation into their potential as novel antimicrobial agents .

Data Summary Table

PropertyValue/Description
CAS Number295349-63-2
Molecular Weight250.30 g/mol
Anti-inflammatory IC50Comparable to celecoxib (0.04 ± 0.01 μmol)
Antimicrobial ActivityEffective against S. aureus and E. coli
SAR InsightsElectron-donating groups enhance activity

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of this compound?

Answer:

  • 1H and 13C NMR : Critical for confirming the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and morpholine/pyridine ring protons (δ 3.0–8.0 ppm). For example, tert-butyl esters in related compounds show distinct NMR splitting patterns .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity. LC-MS was used to monitor intermediates in multi-step syntheses of analogous tert-butyl esters .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine/pyridine ring vibrations .
    Reference : (synthesis monitoring), (PubChem structural data).

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate tert-butyl ester derivatives from polar byproducts .
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) based on solubility profiles of tert-butyl-protected analogs .
  • Extraction : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, as demonstrated in piperidine-tert-butyl ester syntheses .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Answer:

  • Stoichiometric Control : Ensure precise molar ratios of reagents (e.g., BH3·THF for reductions) to minimize side reactions .
  • Catalytic Additives : Use DMAP or Hünig’s base to enhance acylation efficiency in tert-butyl ester formation .
  • Temperature Gradients : For example, maintain ≤0°C during sensitive steps (e.g., Boc protection) to prevent decomposition .
    Reference : (stepwise synthesis), (Sigma-Aldrich protocols).

Advanced: How to resolve contradictions in reported purity or stability data?

Answer:

  • Cross-Validation : Combine HPLC (for purity >95% ), elemental analysis (C/H/N ratios), and NMR to assess batch consistency.
  • Stability Studies : Monitor degradation under varying conditions (e.g., humidity, light) using accelerated stability protocols .
  • Peer Comparison : Cross-reference with published syntheses of structurally similar tert-butyl esters (e.g., piperidine derivatives ).
    Reference : (purity claims), (stability data gaps).

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent tert-butyl group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridine-morpholine system .

Advanced: What role does the tert-butyl ester group play in synthetic applications?

Answer:

  • Protection Strategy : Temporarily masks carboxylic acids during multi-step syntheses (e.g., peptide coupling) .
  • Solubility Enhancement : Improves organic-phase solubility for intermediates, facilitating purification .
  • Steric Shielding : Reduces undesired nucleophilic attacks on the pyridine ring during reactions .

Advanced: How to troubleshoot byproduct formation during functionalization of the pyridine ring?

Answer:

  • Reaction Monitoring : Use TLC or LC-MS to detect intermediates early (e.g., morpholine ring oxidation byproducts) .
  • Regioselective Control : Optimize directing groups (e.g., nitro or amino substituents) to guide pyridine C-H activation .
  • Quenching Protocols : Halt reactions at partial conversion to isolate intermediates (e.g., tert-butyl ester hydrolysis products) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs ).
  • Ventilation : Use fume hoods to minimize inhalation of morpholine/pyridine vapors .
  • Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .

Advanced: How is this compound applied in drug discovery workflows?

Answer:

  • Kinase Inhibitor Intermediates : Serves as a building block for pyridine-based pharmacophores targeting enzyme active sites .
  • Prodrug Design : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acid drugs .
  • Structure-Activity Relationship (SAR) Studies : Modifications to the morpholine or pyridine ring are tested for bioavailability .

Advanced: How to address low yields in tert-butyl ester deprotection steps?

Answer:

  • Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane for efficient Boc removal without side reactions .
  • Microwave Assistance : Accelerate deprotection kinetics under controlled microwave irradiation .
  • Byproduct Trapping : Add scavengers (e.g., triethylsilane) to sequester liberated tert-butanol .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

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